molecular formula C9H7NO2 B1591161 4-Formyl-3-methoxybenzonitrile CAS No. 21962-45-8

4-Formyl-3-methoxybenzonitrile

Cat. No. B1591161
CAS RN: 21962-45-8
M. Wt: 161.16 g/mol
InChI Key: ZXENVSJZOHXCKL-UHFFFAOYSA-N
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Description

4-Formyl-3-methoxybenzonitrile is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.2 g/mol . It is used in the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of 4-Formyl-3-methoxybenzonitrile is represented by the InChI code: 1S/C9H7NO2/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4,6H,1H3 . This indicates that the compound contains 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

4-Formyl-3-methoxybenzonitrile is a solid at room temperature . It has a molecular weight of 161.16 g/mol . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Hydrogen-Bonded Complexes Study

A study by Bocharov et al. (1998) explored the hydrogen-bonded complexes of 4-methoxybenzonitrile in both ground and triplet states. This research, focusing on IR absorption spectra and phosphorescence, provides insights into the chemical shifts and interactions in such complexes, revealing the impact of ground and triplet electronic states of the nitrile on these complexes (Bocharov, Bureiko, Golubev, & Shajakhmedov, 1998).

Mesomorphic Properties in Derivatives

Hashimoto et al. (2003) synthesized 4-Benzoylaminobenzonitrile derivatives with an electron-withdrawing group capable of hydrogen bonding, such as a formyl group. This study highlighted the impact of these groups on transition temperatures, providing valuable data for understanding mesomorphic properties in related compounds (Hashimoto, Ujiie, & Mori, 2003).

Electronic and Vibrational Spectra Analysis

Goel and Agarwal (1982) investigated the infrared and Raman spectra of 3- and 4-methoxy benzonitriles. Their work contributed to understanding the electronic and vibrational spectra and thermodynamic functions of these molecules, including those similar to 4-Formyl-3-methoxybenzonitrile (Goel & Agarwal, 1982).

Dye-Sensitized Solar Cell Research

Prakasam et al. (2013) conducted DFT studies on 4-Methoxybenzonitrile dye, relevant to dye-sensitized solar cells. This research offers valuable insights into the electronic structures, polarizabilities, and the role of the nitro group in these compounds (Prakasam, Sakthi, & Anbarasan, 2013).

Fluorescence Indicator for Cancer Cell Imaging

Ghosh et al. (2015) developed a palladium(II) selective probe by condensing rhodamine B hydrazide with 4-formylbenzonitrile. This probe is significant for detecting Pd2+ in human breast cancer cells, highlighting a potential application in biomedical imaging (Ghosh, Nandi, Sengupta, Chattopadhyay, Lohar, & Das, 2015).

Anti-Tumor Activity

Li (2015) synthesized novel 4-Aminoquinazoline derivatives using 4-(3-Chloropropoxy)-3-methoxybenzonitrile, contributing to the understanding of anti-tumor activities and the development of new pharmaceuticals (Li, 2015).

Tyrosinase Inhibitors Study

Nihei and Kubo (2019) identified 4-methoxybenzonitrile as a novel mushroom tyrosinase inhibitor. This research could be relevant for understanding and potentially developing new treatments or products in dermatology and related fields (Nihei & Kubo, 2019).

Safety And Hazards

The compound is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

properties

IUPAC Name

4-formyl-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXENVSJZOHXCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586553
Record name 4-Formyl-3-methoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-3-methoxybenzonitrile

CAS RN

21962-45-8
Record name 4-Formyl-3-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21962-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-2-methoxybenzaldehyde
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Record name 4-Formyl-3-methoxybenzonitrile
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Record name 4-formyl-3-methoxybenzonitrile
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Synthesis routes and methods I

Procedure details

Thionyl chloride (50 ml) was added to 2-methoxy-4-cyano benzoic acid (Tetrahedron Letters, 1986, 27(49), 5997–6000) (8 g, 45.2 mmol) in dichloromethane (70 ml) and the solution was refluxed for 5 h. After cooling to room temperature, the solvent was removed under reduced pressure. The crude benzoyl chloride was dissolved in diglime (120 ml), cooled at −78° C. and 1M lithium tritertbutoxyaluminium hydride in THF (46 ml, 46 mmol) was added dropwise in 3 h. Stirring was continued for 30 min at −78° C. then the reaction was allowed to reach 0° C. and quenched with water (15 ml) and 2N NaOH (15 ml). The reaction mixture was stirred for 1 h, filtered and the organic phase was removed under reduced pressure. The crude residue was purified by column chromatography eluting with n-hexane/ethyl acetate 80:20 to give 4 g of the title compound (yield 55%) as a yellow powder, mp=112–114° C.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
46 mL
Type
reactant
Reaction Step Two
Yield
55%

Synthesis routes and methods II

Procedure details

79 g (370 mmol) of sodium metaperiodate are added in portions to a vigorously stirred solution of 48 g (185 mmol) of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate, 207 mg (0.81 mmol) of osmium tetroxide and 1.4 g (6.14 mmol) of benzyltriethylammonium chloride in 750 ml of water/THF (2:1), keeping the reaction temperature below 30° C. The solution is stirred at RT for a further 1 h. Water (2000 ml) is added and the mixture is then filtered. The remaining solid is dissolved in ethyl acetate, and the solution is washed with saturated sodium chloride solution. The organic phase is dried over magnesium sulfate and concentrated. The residue is stirred with petroleum ether. 21.18 g (71% of theory) of the title compound are obtained as a white solid.
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
207 mg
Type
catalyst
Reaction Step One
Name
Quantity
2000 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Bärfacker, A Kuhl, A Hillisch, R Grosser… - …, 2012 - Wiley Online Library
… 4-Formyl-3-methoxybenzonitrile (51): To a solution of compound 50 (711 g, 2.74 mol) in 3.7 L THF was added 7.4 LH 2 O, benzyltriethylammonium chloride (20.7 g, 90.7 mmol) and …
V Mehta, AR Dwivedi, A Ludhiadch, V Rana… - European Journal of …, 2023 - Elsevier
… Keto ester reacted with 4-formyl-3-methoxybenzonitrile to give compound 16c, which reacted with 4-amino-5-methylpyridin-2(1H)-one that gives compound 16d. Compound 16e, on …
Number of citations: 0 www.sciencedirect.com
S Yuan, DS Wang, H Liu, SN Zhang, WG Yang… - European Journal of …, 2023 - Elsevier
… and isomerization of 93 with 3-hydroxypropanenitrile 94 gave the intermediate 95 in 88% yield, which then underwent condensation reaction with 4-formyl-3-methoxybenzonitrile 96 in …
Number of citations: 10 www.sciencedirect.com
P Cole - Drugs of the Future, 2015 - access.portico.org
… by Knoevenagel condensation with 4-formyl-3-methoxybenzonitrile (IV) in the presence of piperidine and AcOH in CH2Cl2 produces enoate (V). Cyclocondensation of compound (V) …
Number of citations: 2 access.portico.org
Z Fang, Y Liu, R Zhang, Q Chen, T Wang… - European Journal of …, 2021 - Elsevier
Histone lysine demethylase 4D (KDM4D) plays an important role in the regulation of tumorigenesis, progression and drug resistance and has been considered a potential target for …
Number of citations: 6 www.sciencedirect.com
C García Sepúlveda - 2023 - academica-e.unavarra.es
… this methodology for the identification of acylhydrazones as ligands of the egg white lysozyme enzyme (HEWL), from a library of fragments composed of 4-Formyl3-methoxybenzonitrile …
Number of citations: 0 academica-e.unavarra.es

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